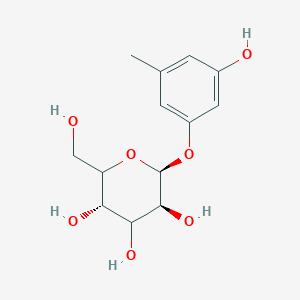
3-Hydroxy-5-methylphenyl beta-D-Glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methylphenyl beta-D-Glucopyranoside is a glycoside compound, which means it consists of a sugar molecule (glucose) bound to a non-sugar molecule (aglycone). This compound is known for its potential biological activities and is often studied in the context of natural product chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methylphenyl beta-D-Glucopyranoside typically involves the glycosylation of 3-Hydroxy-5-methylphenol with a suitable glucose donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and an acid catalyst to facilitate the glycosidic bond formation . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation, where enzymes like glycosyltransferases are used to catalyze the transfer of glucose to the phenolic compound. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methylphenyl beta-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the glucose moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Hydroxy-5-methylphenyl beta-D-Glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides under different conditions.
Biology: This compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylphenyl beta-D-Glucopyranoside involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-3-hydroxy-5-methylphenyl beta-D-Glucopyranoside: Similar in structure but with an acetyl group at the 4-position.
Methyl beta-D-Glucopyranoside: Lacks the phenolic component but shares the glucose moiety.
Uniqueness
3-Hydroxy-5-methylphenyl beta-D-Glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic hydroxyl group and a glucose moiety makes it a valuable compound for studying glycosylation and its effects on biological activity .
Properties
Molecular Formula |
C13H18O7 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3S,5S,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9?,10-,11?,12+,13-/m1/s1 |
InChI Key |
YTXIGTCAQNODGD-ZWMSFMBMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@H](C([C@@H](C(O2)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















